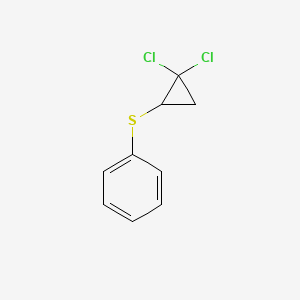

2,2-Dichlorocyclopropyl Phenyl Sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSMJVOQUSOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369783 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63289-85-0 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

An In-depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2,2-dichlorocyclopropyl phenyl sulfide (CAS No. 63289-85-0), a valuable chemical intermediate in the development of agrochemicals and pharmaceuticals.[1] The core of this document focuses on the prevalent and efficient method of dichlorocyclopropanation of phenyl vinyl sulfide via phase-transfer catalysis (PTC). We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful, high-yield synthesis. This paper is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights into the preparation of this versatile dichlorocyclopropyl scaffold.

Introduction: The Strategic Value of the Dichlorocyclopropyl Moiety

The 2,2-dichlorocyclopropyl group is a privileged structural motif in modern organic synthesis. Its inherent ring strain and the presence of reactive chlorine atoms make it a versatile precursor for a variety of subsequent chemical transformations, including ring-opening reactions and further functionalization.[1] this compound, with the empirical formula C₉H₈Cl₂S, combines this reactive cyclopropane ring with a phenylthio group, which can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, thereby expanding its synthetic utility.[2]

The principal and most direct route to this molecule is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to the alkene functionality of phenyl vinyl sulfide. The success of this synthesis hinges on the efficient and controlled in situ generation of the highly reactive dichlorocarbene intermediate.

The Core Reaction: Dichlorocarbene Addition to Phenyl Vinyl Sulfide

The fundamental transformation is the reaction between phenyl vinyl sulfide, an electron-rich alkene, and dichlorocarbene, a transient electrophilic species.[3] The carbene adds across the double bond in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring.[4]

The key to a practical synthesis lies in the method chosen to generate the dichlorocarbene. While several methods exist, the generation from chloroform using a strong base under phase-transfer catalysis is the most common, cost-effective, and scalable approach.[5][6]

Mechanistic Deep Dive: Dichlorocarbene Generation via Phase-Transfer Catalysis

The generation of dichlorocarbene from chloroform (CHCl₃) and aqueous sodium hydroxide (NaOH) is a classic example of the power of phase-transfer catalysis (PTC).[5] This method, often referred to as the Makosza method, elegantly solves the challenge of bringing two immiscible reactants—hydrophilic hydroxide ions and lipophilic chloroform—together to react.[5]

The process unfolds in a biphasic system:

-

Phase Separation : The reaction mixture consists of an aqueous phase (concentrated NaOH) and an organic phase containing the substrate (phenyl vinyl sulfide), the carbene precursor (chloroform), and a suitable organic solvent.

-

The Role of the Catalyst : A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), is introduced.[7] The lipophilic cation of the catalyst pairs with a hydroxide anion (OH⁻), shuttling it from the aqueous phase into the organic phase.[5]

-

Deprotonation : Once in the organic phase, the hydroxide ion is a potent, un-solvated base. It abstracts a proton from chloroform to generate the trichloromethyl anion (CCl₃⁻).[4]

-

Alpha-Elimination : The trichloromethyl anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the neutral, highly reactive dichlorocarbene (:CCl₂).[4][6]

-

Cycloaddition : The newly formed dichlorocarbene is immediately trapped by the phenyl vinyl sulfide present in high concentration in the organic phase, forming the desired this compound product.

This catalytic cycle continuously regenerates, requiring only a small amount of the phase-transfer catalyst to facilitate the reaction.

}

Diagram 1: PTC-mediated generation of dichlorocarbene and cycloaddition.

Alternative Dichlorocarbene Sources

For substrates sensitive to strongly basic conditions, other methods for generating dichlorocarbene exist, although they are often more expensive or hazardous:

-

Phenyl(trichloromethyl)mercury : Decomposes thermally to give :CCl₂. It is highly efficient but also highly toxic.[8]

-

Sodium Trichloroacetate : Thermal decarboxylation in an aprotic solvent provides :CCl₂ under neutral conditions.[9]

-

Carbon Tetrachloride and Magnesium : Dechlorination using ultrasound offers a route under neutral conditions but involves the hazardous carbon tetrachloride.[9]

For the synthesis of this compound, the PTC method remains the most practical and widely applied choice.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

CAUTION: This reaction involves hazardous materials. Chloroform is a suspected carcinogen, and concentrated sodium hydroxide is extremely corrosive. All operations must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Equipment

-

Reagents : Phenyl vinyl sulfide, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Benzyltriethylammonium chloride (TEBA), Dichloromethane (DCM), Deionized water, Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment : 500 mL three-necked round-bottom flask, overhead mechanical stirrer, reflux condenser, 125 mL addition funnel, thermometer, and an ice-water bath.

Step-by-Step Procedure

-

Reaction Setup : Equip the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Charge the flask with phenyl vinyl sulfide (e.g., 27.2 g, 0.2 mol), chloroform (e.g., 47.8 g, 0.4 mol), and TEBA (e.g., 0.9 g, 0.004 mol).

-

Cooling : Begin stirring the mixture and cool the flask to 0-5 °C using the ice-water bath.

-

Base Addition : Prepare a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 80 g NaOH in 80 mL water). Caution: The dissolution is highly exothermic. Allow the solution to cool before use. Slowly add the NaOH solution to the reaction flask via the addition funnel over 1.5-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.[5]

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 4-6 hours.

-

Work-up : Once the reaction is complete, cautiously add 100 mL of cold deionized water to the flask. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous phase twice with 50 mL portions of dichloromethane.

-

Washing and Drying : Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the solvent (DCM and excess chloroform) using a rotary evaporator.

-

Purification : The crude product is a dark oil. Purify it by high-vacuum distillation to obtain this compound as a clear, slightly yellow liquid.[7]

}

Diagram 2: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The efficiency of the synthesis can be evaluated based on yield and purity. The following table provides representative data for the described protocol.

| Parameter | Value/Condition | Rationale |

| Substrate | Phenyl Vinyl Sulfide | The alkene for cyclopropanation. |

| Carbene Source | Chloroform (2 eq.) | Inexpensive and effective precursor. An excess ensures complete reaction. |

| Base | 50% aq. NaOH | Strong base for deprotonation; high concentration minimizes water volume. |

| Catalyst | TEBA (2 mol%) | Efficiently transports hydroxide ions into the organic phase. |

| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exothermic reaction during base addition and allows for completion. |

| Typical Yield | 75-85% | Reflects a robust and optimized procedure. |

| Purity (Post-distillation) | >98% | Achievable with careful high-vacuum distillation. |

Product Characterization : The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C) : Will show characteristic peaks for the cyclopropyl protons and the phenyl group.

-

Mass Spectrometry : Will confirm the molecular weight (219.13 g/mol ) and show the characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy : Will show vibrations corresponding to the C-Cl, C-S, and aromatic C-H bonds.

Conclusion

The synthesis of this compound is most effectively achieved through the dichlorocyclopropanation of phenyl vinyl sulfide. The use of phase-transfer catalysis to generate dichlorocarbene from chloroform and sodium hydroxide stands out as a superior method due to its operational simplicity, scalability, high yields, and reliance on inexpensive, readily available reagents. This guide provides the fundamental mechanistic understanding and a robust, practical protocol to empower researchers and development professionals in leveraging this valuable synthetic intermediate for their applications in medicinal chemistry and materials science.

References

-

Dichlorocarbene - Wikipedia. [Link]

-

Question: What is a source of dichlorocarbene? - Filo. [Link]

-

8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. [Link]

-

This compound - MySkinRecipes. [Link]

-

phenyl vinyl sulfide - Organic Syntheses Procedure. [Link]

-

Phase-transfer catalyst – Knowledge and References - Taylor & Francis. [Link]

-

phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. [Link]

-

Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Question: What is a source of dichlorocarbene? | Filo [askfilo.com]

- 7. guidechem.com [guidechem.com]

- 8. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Dichlorocarbene Addition to Phenyl Sulfide

This guide provides a comprehensive examination of the reaction between dichlorocarbene and phenyl sulfide (thioanisole), a cornerstone reaction for the formation of sulfur ylides. We will dissect the mechanistic intricacies, from the essential generation of the carbene intermediate to its subsequent interaction with the sulfide, and detail the experimental considerations necessary for successful synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this chemical transformation.

Introduction: The Intersection of Carbenes and Sulfides

Dichlorocarbene (:CCl₂) is a highly reactive and transient intermediate with a divalent carbon atom that has only six valence electrons.[1] Its electron-deficient nature makes it a potent electrophile, readily reacting with a variety of nucleophiles. Phenyl sulfide, with its electron-rich sulfur atom, serves as an excellent nucleophilic partner.

The addition of dichlorocarbene to phenyl sulfide is not a simple insertion or cycloaddition, as is common with alkenes.[1] Instead, it proceeds via an electrophilic attack on the sulfur atom to form a highly reactive, non-isolable sulfonium ylide.[2][3] Understanding this mechanism is critical for harnessing the synthetic potential of the resulting ylide, which can serve as a precursor for various molecular rearrangements and complex molecule synthesis.[4][5]

Part 1: The Prerequisite—Efficient Generation of Dichlorocarbene

The success of the addition reaction is fundamentally dependent on the effective in situ generation of dichlorocarbene. The choice of method dictates the reaction conditions, scalability, and compatibility with various functional groups.

Alpha-Elimination from Chloroform via Phase-Transfer Catalysis (PTC)

The most common and practical method for generating dichlorocarbene involves the α-elimination of HCl from chloroform using a strong base.[1] When conducted in a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane), a phase-transfer catalyst is essential to facilitate the reaction.

Causality of Component Selection:

-

Chloroform (CHCl₃): Serves as the inexpensive and readily available carbene precursor.

-

50% Aqueous Sodium Hydroxide (NaOH): A strong, cost-effective base that deprotonates the chloroform at the interface of the two phases.

-

Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride): This is the key to the process. The quaternary ammonium cation forms a lipophilic ion pair with the hydroxide anion (OH⁻), shuttling it from the aqueous phase into the organic phase where it can react with the chloroform.[6] Without the catalyst, the reaction rate is negligible as the reactants are segregated in their respective phases.

The mechanism involves two primary steps in the organic phase:

-

Deprotonation: The transported hydroxide ion removes a proton from chloroform, forming the trichloromethanide anion (:CCl₃⁻).

-

Alpha-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂).

The catalytic cycle ensures a continuous, controlled generation of dichlorocarbene directly in the organic phase where the phenyl sulfide substrate resides.

Alternative Generation Methods

While PTC is the most common, other methods offer advantages in specific contexts, such as requiring anhydrous or neutral conditions.

| Method | Reagents | Conditions | Advantages/Disadvantages |

| Alkoxide Base | Chloroform, Potassium tert-butoxide | Anhydrous THF or other ether, low temp. | Homogeneous, fast. Requires strictly anhydrous conditions. |

| Seyferth Reagent | Phenyl(trichloromethyl)mercury | Thermal decomposition (e.g., refluxing benzene) | Generates neutral, anhydrous carbene. Stoichiometric, toxic mercury reagent. |

| Trichloroacetate Ester | Ethyl trichloroacetate, Sodium methoxide | Anhydrous ether, low temp. | Good yields, avoids very strong bases.[7][8] |

| Ultrasonic Irradiation | Carbon tetrachloride, Magnesium | Anhydrous Ether/THF, Room Temp. | Base-free, neutral conditions.[9][10] Tolerant of esters/carbonyls. |

Part 2: The Core Mechanism—Nucleophilic Attack and Ylide Formation

The central event of the reaction is the interaction between the generated dichlorocarbene and the phenyl sulfide.

-

Electrophilic Attack on Sulfur: Dichlorocarbene, being electron-deficient, acts as a potent electrophile. The sulfur atom of phenyl sulfide possesses lone pairs of electrons, rendering it nucleophilic. The reaction is initiated by the attack of the sulfur lone pair onto the vacant p-orbital of the singlet dichlorocarbene.

-

Formation of a Sulfonium Ylide: This nucleophilic attack results in the formation of a covalent bond between sulfur and the carbene carbon. The product is a sulfonium ylide: a neutral, dipolar molecule with a positive charge on the sulfur atom and a negative charge on the dichloromethyl carbon.[2][11] This ylide intermediate is highly reactive and generally not isolated.[2]

The stability of sulfur ylides is significantly lower than their phosphorus counterparts (Wittig reagents), and the presence of two electron-withdrawing chlorine atoms further destabilizes this specific intermediate.[2]

The Fate of the Ylide Intermediate

Sulfur ylides are synthetically valuable because of their propensity to undergo rearrangement reactions. While the primary addition product is the ylide, its high reactivity means it will typically engage in subsequent transformations, such as the Stevens or Sommelet-Hauser rearrangements, depending on the substrate's structure.[4][12] For the specific ylide derived from phenyl sulfide and dichlorocarbene, further reaction pathways are possible, though less documented than for allylic or benzylic sulfides. The key takeaway for the synthetic chemist is the successful formation of this versatile intermediate.

Part 3: Experimental Protocol—A Self-Validating System

This section provides a trusted, field-proven protocol for the addition of dichlorocarbene to thioanisole (methyl phenyl sulfide), a close analog of phenyl sulfide, using phase-transfer catalysis. The principles are directly applicable to phenyl sulfide.

Objective: To synthesize dichloromethyl phenyl sulfide via the PTC-mediated addition of dichlorocarbene to thioanisole.

Materials & Reagents:

-

Thioanisole (1.0 eq)

-

Chloroform (3.0 eq, serves as reagent and solvent)

-

Dichloromethane (optional, as co-solvent)

-

50% (w/w) Aqueous Sodium Hydroxide (5.0 eq)

-

Benzyltriethylammonium chloride (PTC, 0.02 eq)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Three-necked round-bottom flask

-

Mechanical stirrer (essential for creating a fine emulsion and maximizing interfacial area)

-

Reflux condenser

-

Addition funnel

-

Ice-water bath

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, combine thioanisole (e.g., 12.4 g, 0.1 mol), chloroform (35.8 g, 0.3 mol), and benzyltriethylammonium chloride (0.46 g, 0.002 mol). If needed, add dichloromethane (50 mL) to ensure fluidity.

-

Expertise Note: Using chloroform as both reagent and solvent simplifies the setup. A 3-fold excess ensures the sulfide is fully consumed. Vigorous mechanical stirring is non-negotiable; it creates the emulsion necessary for efficient phase transfer, and the reaction rate is often dependent on stirring speed.

-

-

Initiation: Cool the organic mixture to 0-5 °C using an ice-water bath.

-

Causality: The reaction is highly exothermic. Initial cooling is a critical safety and control measure to prevent a runaway reaction and minimize side-product formation.

-

-

Base Addition: With vigorous stirring, add the 50% NaOH solution (e.g., 40 mL, containing 0.5 mol NaOH) dropwise via the addition funnel over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not rise above 15 °C.[8]

-

Trustworthiness: Slow, controlled addition of the base is the key to maintaining a steady, manageable rate of dichlorocarbene generation. A rapid addition can lead to an uncontrolled exotherm.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting thioanisole.

-

Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of cold water to quench the reaction and dissolve the precipitated sodium chloride.

-

Expertise Note: The quench must be done cautiously as the mixture is still strongly basic.

-

-

Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL) to recover any dissolved product.

-

Purification: Combine all organic layers. Wash sequentially with water (1 x 100 mL) and then brine (1 x 100 mL) to remove residual base and salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude residue, dichloromethyl phenyl sulfide, can be purified further by vacuum distillation or column chromatography if necessary.

References

-

Title: Mechanistic hypothesis of rearrangement reactions of sulfur ylides. Source: ResearchGate URL: [Link]

-

Title: Ylide formation and rearrangement in the reaction of carbene with divalent sulfur compounds Source: Accounts of Chemical Research URL: [Link]

-

Title: Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions Source: RWTH Publications URL: [Link]

-

Title: Dichlorocarbene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Developments in Stereoselective Reactions of Sulfonium Ylides Source: MDPI URL: [Link]

-

Title: Control reaction for the generation of dichlorocarbene (A). Method for... Source: ResearchGate URL: [Link]

-

Title: 2-oxa-7,7-dichloronorcarane Source: Organic Syntheses URL: [Link]

-

Title: Dichlorocarbene – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: tert-BUTYL ISOCYANIDE Source: Organic Syntheses URL: [Link]

-

Title: New multi-site phase transfer catalyst for the addition of dichlorocarbene to olefins Source: Indian Journal of Chemistry URL: [Link]

-

Title: A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines Source: Saudi Pharmaceutical Journal (via NIH) URL: [Link]

-

Title: What is the correct reaction mechanism for the following Source: Chemistry Stack Exchange URL: [Link]

-

Title: A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation Source: Molecules (via NIH) URL: [Link]

Sources

- 1. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

Physical and chemical properties of 2,2-Dichlorocyclopropyl Phenyl Sulfide

An In-depth Technical Guide to 2,2-Dichlorocyclopropyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 63289-85-0) is a specialized synthetic intermediate characterized by a unique combination of three key functional moieties: a strained, reactive dichlorocyclopropane ring, a versatile thioether linkage, and an aromatic phenyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the dichlorocyclopropane group allows for a variety of ring-opening and rearrangement reactions, while the sulfur atom can be readily oxidized to access sulfoxide and sulfone derivatives, significantly expanding its synthetic utility. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as the lipid-lowering agent ciprofibrate, underscores its potential as a scaffold for the development of novel bioactive compounds. This guide provides a comprehensive overview of its physicochemical properties, a robust synthesis protocol, an analysis of its chemical reactivity, and its applications in the field of drug discovery.

Physicochemical and Structural Properties

The core identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 63289-85-0 | |

| Molecular Formula | C₉H₈Cl₂S | |

| Molecular Weight | 219.13 g/mol | |

| Synonyms | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Density | 1.30 g/mL | [1] |

| Boiling Point | 100 °C | [1] |

| Refractive Index | 1.589 - 1.591 | [1] |

| Storage Temperature | 0-6 °C | [1] |

| SMILES | S(C1C(C1(Cl)Cl))c2ccccc2 |

Molecular Structure

The structure combines the rigidity of the cyclopropane ring with the planarity of the phenyl group, linked by a flexible thioether bridge. The geminal dichlorides significantly influence the electronic nature and reactivity of the cyclopropane ring.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its key spectroscopic features can be reliably predicted based on analysis of its functional groups and data from close structural analogs such as (2,2-Dichlorocyclopropyl)benzene.[2][3][4]

-

¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the phenyl ring would appear as a multiplet in the δ 7.0-7.5 ppm range. The cyclopropyl protons would be located upfield, typically between δ 1.5 and 3.0 ppm, showing complex splitting patterns (diastereotopic protons) due to their rigid arrangement and coupling to each other.

-

¹³C NMR: Aromatic carbons are expected between δ 125-140 ppm. The carbon bearing the two chlorine atoms (CCl₂) would be significantly shifted downfield, likely appearing in the δ 60-70 ppm range. The other two cyclopropyl carbons (CH₂) and (CHS) would be found further upfield.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹) and the cyclopropane ring (~3000-3080 cm⁻¹). Strong C-Cl stretching bands are expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations would appear around 1450-1600 cm⁻¹.

Synthesis Methodology

The most logical and field-proven approach to synthesizing this compound is a two-step process: first, the preparation of the precursor Phenyl Vinyl Sulfide, followed by the dichlorocyclopropanation of its alkene moiety.

Synthesis Workflow

Caption: Key reaction pathways for this compound.

Oxidation of the Thioether Linkage

The sulfur atom is in its lowest oxidation state (II) and can be readily oxidized to sulfoxide (IV) and further to sulfone (VI). This transformation is fundamental in drug development for modulating properties like polarity, solubility, and hydrogen bonding capacity.

Protocol: Selective Oxidation to Sulfoxide This protocol is based on well-established methods for the selective oxidation of sulfides. [5][6]1. Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid at 0 °C. [7][6]2. Oxidant Addition: Slowly add a solution of one equivalent of an oxidant like 30% hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). [7][6]Maintaining a 1:1 stoichiometry and low temperature is critical to prevent over-oxidation to the sulfone. 3. Monitoring: Monitor the reaction by TLC. The sulfoxide product will be more polar than the starting sulfide. 4. Workup: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium sulfite if using a peracid) and neutralize with sodium bicarbonate solution. Extract the product with an organic solvent, dry, and concentrate to yield the crude sulfoxide, which can be purified by column chromatography.

Reactivity of the Dichlorocyclopropane Ring

Gem-dihalocyclopropanes are valuable synthetic intermediates due to the high ring strain and the presence of the halogen atoms. [8]They can undergo a variety of transformations:

-

Reductive Dehalogenation: Treatment with reducing agents can yield the corresponding monochloro- or non-halogenated cyclopropane.

-

Ring-Opening Reactions: Under thermal or acidic conditions, the strained ring can open to form substituted allyl cations or other rearranged structures, providing access to acyclic or larger ring systems. [9]This is a powerful method for increasing molecular complexity.

Reactions of the Phenyl Group

The phenyl ring can undergo electrophilic aromatic substitution. The sulfide group is an ortho-, para-directing activator. However, the reaction conditions must be chosen carefully to avoid side reactions involving the other sensitive functional groups.

Application in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building novel chemical entities.

-

Bioisostere for Phenyl Groups: The cyclopropane ring is often used in medicinal chemistry as a rigid, three-dimensional bioisostere for a phenyl ring or a double bond. Its conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity to biological targets. [10]* Intermediate for Established Drug Scaffolds: The dichlorocyclopropyl phenyl moiety is a key structural feature of intermediates used to synthesize ciprofibrate, a lipid-lowering drug. [11]While the title compound is the sulfide analog, its synthesis and reactivity profile demonstrate its immediate applicability for creating libraries of related compounds for structure-activity relationship (SAR) studies.

-

Access to Sulfur-Containing Pharmacophores: Sulfur is a key element in a vast number of FDA-approved drugs. The ability to easily access the sulfide, sulfoxide, and sulfone derivatives of this scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on data for analogous compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: Assumed to be a combustible liquid. May cause skin, eye, and respiratory irritation. [12]* Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place away from oxidizing agents, as recommended for combustible liquids (Storage Class 10).

References

-

Organic Syntheses Procedure, Phenyl Vinyl Sulfide. Organic Syntheses. Available at: [Link]

-

Organic Syntheses Procedure, Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses. Available at: [Link]

-

Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry | OpenStax. Available at: [Link]

-

A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. MDPI. Available at: [Link]

-

Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Chemistry LibreTexts. Available at: [Link]

- Synthesis method of ciprofibrate. Google Patents.

-

gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO₃: Synthesis of Alkyl-5-chloroisoxazoles. ResearchGate. Available at: [Link]

- (Placeholder - No direct URL available

- (Placeholder - No direct URL available

- (Placeholder - No direct URL available

-

(2,2-Dichlorocyclopropyl)benzene. SpectraBase. Available at: [Link]

-

Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook. Available at: [Link]

-

Organic Syntheses Procedure, Disulfide, diphenyl. Organic Syntheses. Available at: [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]

- (Placeholder - No direct URL available

-

2,2-Dichlorocyclopropylbenzene. PubChem. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN105152925A - Synthesis method of ciprofibrate - Google Patents [patents.google.com]

- 12. 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS 63289-85-0): Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorocyclopropyl phenyl sulfide, identified by the CAS number 63289-85-0, is a specialty chemical intermediate with growing significance in the fields of agrochemical and pharmaceutical development. Its unique structural motif, featuring a strained dichlorocyclopropyl ring attached to a phenylthio group, imparts valuable reactivity for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the known properties of this compound and a detailed exploration of its synthesis, offering insights into the chemical principles and experimental methodologies involved.

Physicochemical Properties

The available data for this compound provides a foundational understanding of its physical characteristics. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 63289-85-0 | [1] |

| Molecular Formula | C₉H₈Cl₂S | [2] |

| Molecular Weight | 219.13 g/mol | [1] |

| Boiling Point | 100 °C | [3] |

| Density | 1.30 g/mL | [3] |

| Refractive Index | 1.589-1.591 | [3] |

Storage: It is recommended to store this compound at 0-6°C[3].

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclopropyl protons and signals in the aromatic region (approximately 7.0-7.5 ppm) for the phenyl group.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the dichlorinated carbon of the cyclopropyl ring, the other two cyclopropyl carbons, and the carbons of the phenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic peaks for C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-Cl stretching vibrations. The NIST WebBook provides IR spectral data for (2,2-dichlorocyclopropyl)benzene, which can serve as a useful reference[4][5][6][7].

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) and isotopic peaks characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and cleavage of the cyclopropyl ring. The NIST WebBook also contains mass spectrometry data for (2,2-dichlorocyclopropyl)benzene[4][5][6][7].

Synthesis of this compound

The most plausible and chemically sound method for the synthesis of this compound is through the addition of dichlorocarbene (:CCl₂) to the double bond of phenyl vinyl sulfide. This reaction is a classic example of a carbene cycloaddition.

Overall Synthetic Pathway

Caption: Logical relationships in the synthesis of this compound.

Applications and Future Outlook

This compound serves as a valuable building block in organic synthesis. The strained cyclopropyl ring can undergo ring-opening reactions, and the chlorine atoms can be substituted, providing pathways to a variety of functionalized molecules. Its primary utility lies in its role as an intermediate in the synthesis of certain agrochemicals and pharmaceuticals, particularly in the development of novel sulfur-containing bioactive compounds. The continued exploration of the reactivity of this and related compounds will likely lead to new synthetic methodologies and the discovery of new molecules with important biological activities.

References

-

Organic Syntheses, Procedure. Available at: [Link]

- Google Patents, CN105152925A - Synthesis method of ciprofibrate.

-

NIST WebBook, Benzene, 2,2-dichlorocyclopropyl-. Available at: [Link]

-

PubChem, Cyclopropyl phenyl sulfide. Available at: [Link]

-

MDPI, Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Available at: [Link]

-

NIST WebBook, Benzene, 2,2-dichlorocyclopropyl-. Available at: [Link]

-

SpectraBase, (2,2-Dichlorocyclopropyl)benzene. Available at: [Link]

-

PubChem, 2,2-Dichlorocyclopropylbenzene. Available at: [Link]

-

Organic Syntheses, diphenyl sulfide. Available at: [Link]

-

The Royal Society of Chemistry, Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Available at: [Link]

-

The Royal Society of Chemistry, Electronic Supplementary Information. Available at: [Link]

-

NIST WebBook, Benzene, 2,2-dichlorocyclopropyl-. Available at: [Link]

-

NIST WebBook, Benzene, 2,2-dichlorocyclopropyl-. Available at: [Link]

Sources

- 1. [(2,2-Dichlorocyclopropyl)sulfanyl]benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 63289-85-0 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 5. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 6. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 7. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

Whitepaper: The Stereochemistry of 2,2-Dichlorocyclopropyl Phenyl Sulfide Formation

An In-depth Technical Guide:

Executive Summary

The synthesis of 2,2-dichlorocyclopropyl phenyl sulfide via the addition of dichlorocarbene to phenyl vinyl sulfide is a cornerstone reaction in the synthesis of complex molecules, serving as an intermediate in agrochemicals and pharmaceuticals.[1][2][3] The high ring strain and reactive chlorine atoms make the cyclopropyl motif a versatile building block for further chemical transformations.[4] This guide provides a detailed examination of the stereochemical course of this reaction. We will dissect the mechanism of dichlorocarbene generation, analyze the concerted nature of the cycloaddition, and present a validated experimental protocol. The central thesis is that the reaction proceeds through a stereospecific syn-addition, where the geometry of the starting alkene is directly translated into the stereochemistry of the cyclopropane product.[5][6]

Introduction to Dichlorocyclopropanation

Cyclopropane rings are a common structural motif in numerous biologically active compounds, including pyrethroid insecticides and quinolone antibiotics.[7] Their inherent ring strain makes them valuable synthetic intermediates.[4] Among the methods for their synthesis, the addition of a carbene to an alkene is one of the most efficient.[6]

Dichlorocarbene (:CCl₂), a highly reactive and electrophilic intermediate, readily reacts with carbon-carbon double bonds to form 1,1-dichlorocyclopropanes.[5][6][8] This guide focuses specifically on the reaction between dichlorocarbene and phenyl vinyl sulfide, yielding this compound. Understanding the stereochemical outcome of this transformation is critical for controlling the three-dimensional structure of downstream products in a synthetic sequence.

The Reaction Mechanism: A Stepwise Analysis

The formation of this compound is a two-part process: the in situ generation of dichlorocarbene, followed by its cycloaddition to the alkene.

Generation of Dichlorocarbene: The α-Elimination Pathway

Dichlorocarbene is too reactive to be isolated and is therefore generated in situ.[6] The most common method involves the treatment of chloroform (CHCl₃) with a strong base, such as sodium or potassium hydroxide, often in a two-phase system facilitated by a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA).[2][3][5]

The mechanism proceeds via an α-elimination :

-

Deprotonation: The hydroxide ion, a strong base, abstracts the acidic proton from chloroform, generating a trichloromethanide anion (:CCl₃⁻).[4][6][8]

-

α-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻). Both the proton and the leaving group are lost from the same carbon atom, hence the term α-elimination.[5][8] This step yields the neutral, electron-deficient singlet dichlorocarbene (:CCl₂).[5]

The carbon atom in singlet dichlorocarbene is sp²-hybridized, with a vacant p-orbital and a lone pair of electrons in an sp² orbital.[6] This electronic structure makes it a potent electrophile, ready to react with a nucleophilic alkene.[6][8][9]

Caption: Dichlorocarbene generation via α-elimination.

The Cycloaddition Step: A Concerted and Stereospecific Process

Once formed, the electrophilic dichlorocarbene is attacked by the nucleophilic π-bond of the alkene (phenyl vinyl sulfide). The reaction is a concerted [1+2] cycloaddition, meaning that both new carbon-carbon bonds form in a single step without a discrete intermediate.[10][5]

This concerted mechanism has a critical stereochemical consequence: the reaction is stereospecific .[6][7] The spatial arrangement of the substituents on the alkene is preserved in the cyclopropane product. The addition occurs in a syn fashion, where the carbene adds to one face of the double bond.[5][7]

Caption: Concerted cycloaddition of dichlorocarbene.

Stereochemical Principles and Outcomes

For the reaction of dichlorocarbene with phenyl vinyl sulfide, the key stereochemical principle is stereospecificity. Phenyl vinyl sulfide is a planar molecule, and the carbene can approach the double bond from either the top face or the bottom face with equal probability.

Since phenyl vinyl sulfide (Ph-S-CH=CH₂) is an achiral starting material and the reagent (:CCl₂) is also achiral, the resulting product, this compound, is formed as a racemic mixture. The two enantiomers are generated in equal amounts from the carbene attacking opposite faces of the alkene.

While the reaction itself is not enantioselective without a chiral influence, the relative stereochemistry is fixed. The two protons and the phenylthio group on the cyclopropane ring will have a defined spatial relationship. If a substituted vinyl sulfide were used (e.g., a cis or trans β-substituted variant), the product would retain that geometry. For example:

-

Reaction with a cis-alkene yields a cis-disubstituted cyclopropane.[5][9]

-

Reaction with a trans-alkene yields a trans-disubstituted cyclopropane.[5][9]

Achieving diastereoselectivity or enantioselectivity in dichlorocyclopropanation requires the introduction of a chiral element. This can be accomplished through several advanced strategies not covered by the basic mechanism:

-

Substrate Control: Using a chiral substrate where a resident stereocenter directs the approach of the carbene to one face of the alkene.[11][12]

-

Catalyst Control: Employing a chiral phase-transfer catalyst or a chiral transition metal complex to mediate the carbene transfer, creating a chiral environment that favors the formation of one enantiomer over the other.[13][14][15]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the dichlorocyclopropanation of alkenes using phase-transfer catalysis.[2][3]

Materials and Reagents

| Reagent/Material | Quantity | Moles (approx.) | Notes |

| Phenyl vinyl sulfide | 13.6 g (12.5 mL) | 0.10 | Starting alkene[16] |

| Chloroform (CHCl₃) | 24.0 g (16.2 mL) | 0.20 | Carbene source |

| Sodium Hydroxide (NaOH) | 16.0 g | 0.40 | Base |

| Water (H₂O) | 16 mL | - | To prepare 50% w/w NaOH solution |

| Benzyltriethylammonium Cl (TEBA) | 0.45 g | 0.002 | Phase-Transfer Catalyst |

| Dichloromethane (CH₂Cl₂) | 50 mL | - | Organic solvent |

| Water (for workup) | 100 mL | - | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 5 g | - | Drying agent |

Step-by-Step Procedure

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenyl vinyl sulfide (13.6 g), chloroform (24.0 g), dichloromethane (50 mL), and TEBA (0.45 g).[3]

-

Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (16.0 g) in water (16 mL) to prepare a 50% (w/w) solution. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

-

Reaction: Begin vigorous stirring of the organic mixture. Slowly add the 50% NaOH solution dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis.[3]

-

Workup: Cool the reaction mixture to room temperature. Add 50 mL of water and continue stirring for 10 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing & Drying: Combine all organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

Purification and Characterization

The crude product is a yellow to brown oil. Purification is achieved by vacuum distillation to yield this compound as a colorless liquid.[3]

-

Expected Yield: 75-85%

-

CAS Number: 63289-85-0

-

Molecular Formula: C₉H₈Cl₂S

-

Molecular Weight: 219.13 g/mol

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Summary

| Parameter | Value / Description | Source(s) |

| Reaction Type | Dichlorocarbene addition / [1+2] Cycloaddition | [5] |

| Key Intermediate | Singlet Dichlorocarbene (:CCl₂) | [5] |

| Stereochemistry | Stereospecific, syn-addition. Produces a racemic mixture. | [10][5][7] |

| Starting Materials | Phenyl vinyl sulfide, Chloroform, Sodium Hydroxide | [3][16] |

| Catalyst | Phase-Transfer Catalyst (e.g., TEBA) | [2][3] |

| Typical Yield | >80% (for similar substrates) | [3] |

| Product CAS | 63289-85-0 |

Conclusion

The formation of this compound is a robust and high-yielding reaction that proceeds through a well-understood mechanism. The key stereochemical feature is the stereospecificity of the concerted cycloaddition of dichlorocarbene to the alkene. The geometry of the starting phenyl vinyl sulfide is directly retained in the final cyclopropane product, although the achiral nature of the reactants leads to a racemic mixture. For drug development and advanced materials science, the introduction of chirality via substrate or catalyst control represents the next frontier, allowing for the selective synthesis of specific stereoisomers. This guide provides the foundational mechanistic understanding and a practical experimental framework essential for researchers in the field.

References

-

Fiveable. (n.d.). Dichlorocarbene Definition. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]

- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1684.

-

Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation. Retrieved from [Link]

-

OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

-

OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition state model for the reaction stereochemical control. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Autechaux, S. (n.d.). Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. Retrieved from [Link]

-

National Institutes of Health. (2025, April 11). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Retrieved from [Link]

-

Nature. (2025, May 16). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Retrieved from [Link]

- Google Patents. (n.d.). CN105152925A - Synthesis method of ciprofibrate.

-

Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. orgosolver.com [orgosolver.com]

- 6. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]

- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 8. Electrophilic Addition [employees.csbsju.edu]

- 9. fiveable.me [fiveable.me]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 13. researchgate.net [researchgate.net]

- 14. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Dichlorocyclopropyl Sulfide: A Technical Guide for Chemical Innovation in Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Among the myriad of structural motifs, those incorporating strained ring systems and heteroatoms have consistently yielded compounds with remarkable biological activities. The dichlorocyclopropyl sulfide scaffold, a unique amalgamation of a reactive gem-dihalocyclopropane ring and a versatile sulfide linkage, represents a compelling yet underexplored area of chemical space. This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of dichlorocyclopropyl sulfides, tailored for researchers, scientists, and drug development professionals. By delving into the mechanistic underpinnings of their formation and transformations, we aim to unlock the latent potential of this intriguing class of compounds for the development of next-generation therapeutics.

The inherent ring strain and the presence of two electron-withdrawing chlorine atoms render the dichlorocyclopropane moiety a potent modulator of a molecule's physicochemical properties and a versatile synthetic handle for further chemical elaboration. The sulfide group, a common feature in numerous FDA-approved drugs, is known to influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1] The strategic combination of these two functionalities in dichlorocyclopropyl sulfides presents a unique opportunity to fine-tune molecular properties and explore novel structure-activity relationships. This guide will serve as a roadmap for harnessing the synthetic utility and biological promise of this enigmatic scaffold.

Core Synthesis Strategies: Taming the Reactive Dichlorocarbene

The cornerstone of dichlorocyclopropyl sulfide synthesis lies in the generation and trapping of the highly reactive intermediate, dichlorocarbene (:CCl₂). The most prevalent and practical approach involves the reaction of a vinyl sulfide with dichlorocarbene generated in situ.

Generation of Dichlorocarbene: A Two-Phase Approach

Dichlorocarbene is typically generated from chloroform (CHCl₃) via alpha-elimination in the presence of a strong base.[2][3] A robust and widely adopted method utilizes a two-phase system with a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA).[4][5] This technique facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate chloroform to form the trichloromethanide anion (⁻CCl₃). This anion then readily expels a chloride ion to yield the electrophilic dichlorocarbene.[4][6]

Caption: Generation of Dichlorocarbene via Phase-Transfer Catalysis.

Cycloaddition to Vinyl Sulfides: Forging the Dichlorocyclopropyl Sulfide Core

Once generated, the electrophilic dichlorocarbene readily undergoes a [1+2] cycloaddition reaction with the electron-rich double bond of a vinyl sulfide.[7] This reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[8] For instance, the reaction of phenyl vinyl sulfide with dichlorocarbene yields 2,2-dichloro-1-(phenylthio)cyclopropane.

Caption: [1+2] Cycloaddition of Dichlorocarbene to Phenyl Vinyl Sulfide.

Experimental Protocol: Synthesis of (2,2-Dichlorocyclopropyl)benzene - A Model System

Materials:

-

Styrene (or vinyl sulfide)

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Benzyltriethylammonium chloride (TEBA)

-

Sodium hydroxide (NaOH)

-

Water

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 30 g of styrene, 30 mL of dichloromethane, 43.5 g of chloroform, and 1.2 g of TEBA.[4]

-

Reaction Initiation: Heat the mixture to reflux.[4]

-

Base Addition: Slowly add a solution of 28.5 g of NaOH in 28.5 mL of water.[4]

-

Reaction Progression: Maintain the reflux for 8 hours.[4]

-

Workup:

-

Purification:

Expected Yield: 88.6% (for (2,2-dichlorocyclopropyl)benzene).[4]

The Chemistry of Transformation: Unlocking the Synthetic Potential

The synthetic utility of dichlorocyclopropyl sulfides extends far beyond their initial formation. The strained three-membered ring is primed for a variety of transformations, offering access to a diverse array of molecular scaffolds.

Ring-Opening Reactions: A Gateway to Acyclic and Heterocyclic Systems

The high ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the chlorine atoms, makes dichlorocyclopropyl sulfides susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, or thermal activation, leading to a range of linear and cyclic products. While specific studies on the ring-opening of dichlorocyclopropyl sulfides are limited, the behavior of other gem-dihalocyclopropanes provides valuable insights. For instance, nucleophilic attack can lead to the formation of allenes or substituted dienes.

Caption: Generalized Pathway for Nucleophilic Ring-Opening.

Pharmacological Horizons: Dichlorocyclopropyl Sulfides in Drug Development

The unique structural features of dichlorocyclopropyl sulfides suggest their potential as valuable building blocks in the design of novel therapeutic agents. Both the cyclopropane ring and sulfur-containing functional groups are prevalent in a wide range of biologically active molecules.

Antimicrobial and Antifungal Potential

Compounds containing cyclopropane moieties have demonstrated a broad spectrum of antimicrobial and antifungal activities.[2][9][10][11] The rigid cyclopropane scaffold can orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. The introduction of a dichlorocyclopropyl sulfide group into a molecule could enhance its antimicrobial properties by modulating its lipophilicity and electronic character, potentially leading to improved cell membrane penetration and target engagement. Several amide derivatives containing cyclopropane have shown moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][9]

Anticancer Applications

The cyclopropane motif is also found in a number of anticancer agents.[11][12] Its conformational rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. Dichlorocyclopropane derivatives, in particular, have been investigated for their cytotoxic effects. The sulfide linkage can be further oxidized to the corresponding sulfoxide or sulfone, providing additional avenues for structural modification and optimization of anticancer activity.

Table 1: Biological Activities of Related Scaffolds

| Compound Class | Biological Activity | Target Organism/Cell Line | Efficacy Metric (e.g., MIC, IC₅₀) | Reference(s) |

| Cyclopropane Amide Derivatives | Antifungal | Candida albicans | MIC₈₀ = 16 µg/mL | [7][9] |

| Purpurin with Cyclopropane | Antibacterial | Staphylococcus aureus ATCC 6538 | MIC = 62.5 µg/mL | [10] |

| Cyclopropane-containing Fatty Acids | Antibacterial/Antifungal | Pseudoroseovarius crassostreae | Growth Inhibition | [2] |

| Dihydropyrazole Derivatives | Antifungal/Antitubercular | Aspergillus fumigatus / M. tuberculosis | MIC = 5.35 µM / 3.67 µM | [13] |

| Chlorochalcones | Anticancer | MCF-7, MDA-MB-231 | Apoptosis Induction | [14] |

Future Directions and Conclusion

The dichlorocyclopropyl sulfide scaffold, while currently underexplored, holds significant promise for the development of novel therapeutic agents. The synthetic methodologies for their creation are accessible, and the inherent reactivity of the dichlorocyclopropane ring provides a platform for extensive chemical diversification. Future research should focus on the systematic synthesis and biological evaluation of libraries of dichlorocyclopropyl sulfides to elucidate clear structure-activity relationships. A deeper investigation into their unique reactivity, particularly their ring-opening and rearrangement reactions, will undoubtedly unveil new synthetic pathways to complex and valuable molecular architectures. As our understanding of this enigmatic scaffold grows, so too will its application in the design of innovative medicines to address pressing healthcare challenges.

References

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Molecules, 29(17), 4083.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI.

- Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. (2021).

- Cyclopropane Derivatives and their Diverse Biological Activities. (2009).

- Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. (2018-10-08). PubMed.

- Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2024-10-02). Chemistry LibreTexts.

- Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2024-07-10). Chemistry LibreTexts.

- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2023). MDPI.

- How to Synthesize (2,2-Dichlorocyclopropyl)

- Synthesis method of ciprofibrate. (2015).

- Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene.

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2019). NIH.

- Dichlorocarbene: reaction with alkenes. (2018-02-23). YouTube.

- A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradi

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). PubMed.

- Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiprolifer

- Design, Synthesis and Anti-Cancer Activities and Computational Analysis of Novel Diamides Conformationally Restricted by Cyclopropane. (2021). Scribd.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Electrophilic Character of Dichlorocarbene: A Cornerstone of Modern Synthetic Chemistry

An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, occupies a pivotal role in the toolkit of synthetic organic chemistry.[1] Its unique electronic structure, characterized by a vacant p-orbital on a divalent carbon, imparts a potent electrophilic character that drives a diverse array of powerful transformations.[2][3] This guide provides a comprehensive exploration of the generation, reactivity, and synthetic utility of dichlorocarbene, with a focus on the mechanistic principles and practical considerations essential for its application in research and development. We will delve into its cornerstone reactions, including stereospecific cyclopropanations, C-H insertions, and the classic Reimer-Tiemann reaction, providing field-proven insights and detailed protocols for laboratory implementation.[4][5][6]

The Fundamental Nature of Dichlorocarbene: An Electrophile in Disguise

A carbene is a neutral chemical species containing a carbon atom with two unshared valence electrons and two bonds.[7] While the presence of a lone pair might suggest nucleophilicity, the carbon atom in dichlorocarbene possesses only a sextet of electrons, rendering it electron-deficient and thus highly electrophilic.[2][7] This electrophilicity is the driving force behind its reactivity.

Dichlorocarbene predominantly exists in a singlet state in the reactions discussed.[7][8] In this state, the two non-bonding electrons are paired in an sp² hybrid orbital, leaving a vacant p-orbital. It is this empty p-orbital that readily accepts electron density from nucleophiles like alkenes and phenoxides, initiating bond formation.[3][6] The two electron-withdrawing chlorine atoms further enhance the electrophilicity of the carbene carbon.

Generation of Dichlorocarbene: A Comparative Analysis

Dichlorocarbene is too reactive to be isolated and is therefore generated in situ.[1][9] The choice of generation method is critical and depends on factors like substrate stability (especially to base), reaction scale, and safety considerations.

Diagram 1: General Formation of Dichlorocarbene via α-Elimination

Caption: Concerted and stereospecific addition of :CCl₂ to a cis-alkene.

Experimental Protocol: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis

This protocol describes the dichlorocyclopropanation of cyclohexene, a representative example of the PTC method.

1. Reagent and System Preparation:

-

Organic Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene (1.0 equiv), chloroform (CHCl₃, used as both reagent and solvent, ~3.0 equiv), and benzyltriethylammonium chloride (BTEAC, 0.02 equiv) as the phase-transfer catalyst. [10]* Aqueous Phase: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH). Caution: This solution is highly corrosive. [11] 2. Reaction Execution:

-

Begin vigorous mechanical stirring of the organic phase to create a vortex. The efficiency of a biphasic reaction is often limited by mass transfer, making aggressive stirring crucial. [9]* Slowly add the 50% NaOH solution dropwise from the dropping funnel over 1-2 hours. An exothermic reaction will occur; maintain the reaction temperature at 40-50 °C using a water bath.

-

After the addition is complete, continue to stir the mixture vigorously for an additional 3-4 hours at 50 °C to ensure the reaction goes to completion.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an equal volume of water and dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel, separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 7,7-dichloronorcarane by vacuum distillation.

Diagram 3: Experimental Workflow for PTC Cyclopropanation

Caption: Step-by-step workflow for a typical PTC-mediated dichlorocyclopropanation.

Electrophilic Aromatic Substitution: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into valuable o-hydroxybenzaldehydes. [4][12]In this reaction, dichlorocarbene acts as the electrophile, attacking the electron-rich phenoxide ring. [13][14][15]The reaction is typically carried out using chloroform in a strong basic solution. [16]The ortho selectivity is a key feature of this transformation.

The mechanism involves several steps:

-

Generation of dichlorocarbene from chloroform and base. [14]2. Deprotonation of the phenol to the more nucleophilic phenoxide ion.

-

Electrophilic attack of :CCl₂ on the phenoxide ring, preferentially at the ortho position. [13]4. A series of proton transfers and tautomerization steps.

-

Hydrolysis of the resulting dichloromethyl group to the final aldehyde functionality. [14] This reaction is instrumental in synthesizing important compounds like salicylaldehyde, a precursor for pharmaceuticals, fragrances, and dyes. [12][14]

Diagram 4: Simplified Reimer-Tiemann Reaction Mechanism

Caption: Key steps in the Reimer-Tiemann ortho-formylation of phenol.

C-H Bond Insertion Reactions

Dichlorocarbene is also capable of inserting into carbon-hydrogen (C-H) bonds, although this reaction is often less selective than cycloaddition. [5][17]The reactivity generally follows the order tertiary C-H > secondary C-H > primary C-H. [5]While simple carbenes are not very regioselective, the development of metal-stabilized carbenoids has significantly improved the selectivity and synthetic utility of C-H insertion reactions. [17][18]These reactions provide a powerful, direct method for C-H functionalization, a highly sought-after transformation in organic synthesis. DFT calculations have shown that the reactivity of a specific C-H bond is related to the ability of the molecular framework to stabilize the partial positive charge that builds up in the transition state. [19]

Applications in Drug Development and Medicinal Chemistry

The synthetic transformations enabled by dichlorocarbene are highly relevant to the pharmaceutical industry. The cyclopropane ring, readily accessible via dichlorocyclopropanation, is a valuable structural motif in medicinal chemistry. [20]Its unique conformational rigidity and electronic properties can enhance a molecule's metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. [9][20] The gem-dichlorocyclopropane moiety itself can be a key pharmacophore or serve as a versatile synthetic handle for further functionalization. [21][20]For instance, the drug Ciprofibrate, used to treat high cholesterol and triglycerides, features a dichlorocyclopropane ring synthesized via dichlorocarbene addition. [9]

Conclusion

The electrophilic nature of dichlorocarbene makes it a uniquely powerful reagent in organic synthesis. From the stereospecific construction of strained cyclopropane rings to the classic ortho-formylation of phenols, its reactivity has been harnessed to build molecular complexity with efficiency and control. Modern methodologies, particularly phase-transfer catalysis and continuous flow systems, have made the generation and use of this transient species safer, more scalable, and more accessible. [9][11]For researchers and drug development professionals, a deep understanding of dichlorocarbene's properties and reaction mechanisms is essential for leveraging its full potential in the synthesis of novel chemical entities and active pharmaceutical ingredients.

References

- Fiveable. Dichlorocarbene Definition - Organic Chemistry Key Term.

- Allen.

- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.

- PHARMD GURU. REIMER TIEMANS REACTION.

- Benchchem.

- Wikipedia. Dichlorocarbene.

- SpringerLink. Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors.

- GeeksforGeeks. Reimer Tiemann Reaction Mechanism.

- Slideshare. Name reactions mechanism-Reimer tiemann reaction and Clemmensen reduction reaction.

- Indian Academy of Sciences.

- Scribd. Phase Transfer 0 | PDF | Chemical Reactions | Solubility.

- College of Saint Benedict & Saint John's University. Electrophilic Addition to Alkenes EA9.

- Journal of the Chemical Society, Perkin Transactions 1. Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase.

- YouTube. Dichlorocarbene: reaction with alkenes.

- Benchchem.

- chemeurope.com. Dichlorocarbene.

- National Institutes of Health (NIH).

- Wikipedia. Carbene C−H insertion.

- askIITians. The reaction which involves dichlorocarbene as an electrophile is: A).

- ACS Publications. Toward Selective Reactions with CH Bonds: A Rationale for the Regio- and Stereochemistry of Dichlorocarbene Insertions into Cyclic Hydrocarbons.

- Vedantu. The reaction which involves dichlorocarbene as an electrophile class 11 chemistry CBSE.

- Benchchem. Dichlorocarbene|CCl2|Research Reagent.

- ResearchGate. Synthesis of gem-dichlorocyclopropanes via addition of dichlorocarbene,....

- ResearchGate. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis | Request PDF.

- Chemistry LibreTexts. 5: Carbene Reactions.

- OrgoSolver. Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.

- Chemistry LibreTexts. 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.

Sources

- 1. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Electrophilic Addition [employees.csbsju.edu]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. orgosolver.com [orgosolver.com]

- 7. The reaction which involves dichlorocarbene as an electrophile class 11 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. d-nb.info [d-nb.info]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. pharmdguru.com [pharmdguru.com]

- 15. The reaction which involves dichlorocarbene as an electrophile is: A) - askIITians [askiitians.com]

- 16. Name reactions mechanism-Reimer tiemann reaction and Clemmensen reduction reaction | PPTX [slideshare.net]

- 17. Carbene C−H insertion - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Dichlorocarbene|CCl2|Research Reagent [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Computational Guide to the Stability of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Abstract